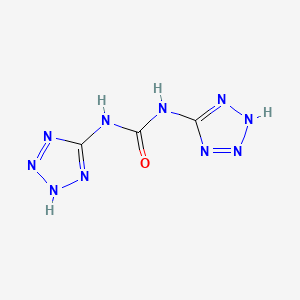
Urea, N,N'-bis(1H-tetrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(1H-tetrazol-5-yl)urea: is a nitrogen-rich compound that has garnered attention due to its potential applications in various fields, including energetic materials and pharmaceuticals. The compound consists of two tetrazole rings attached to a urea backbone, which contributes to its high nitrogen content and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1H-tetrazol-5-yl)urea typically involves the reaction of urea with 5-aminotetrazole under specific conditions. One common method includes the use of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the tetrazole rings. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of N,N’-Bis(1H-tetrazol-5-yl)urea may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(1H-tetrazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitrogen oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.
Substitution: The tetrazole rings in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the tetrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Nitrogen oxides, carbon dioxide.
Reduction: Amines, urea derivatives.
Substitution: Alkylated or acylated tetrazole derivatives.
Scientific Research Applications
Chemistry: N,N’-Bis(1H-tetrazol-5-yl)urea is used as a precursor in the synthesis of other nitrogen-rich compounds. Its high nitrogen content makes it valuable in the development of energetic materials, such as explosives and propellants.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of diseases that require nitrogen-rich compounds.
Industry: In the industrial sector, N,N’-Bis(1H-tetrazol-5-yl)urea is used in the production of high-energy materials. Its stability and high nitrogen content make it suitable for applications in pyrotechnics and other energetic materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(1H-tetrazol-5-yl)urea involves its interaction with molecular targets through its tetrazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s high nitrogen content also contributes to its reactivity, allowing it to participate in a range of chemical reactions.
Comparison with Similar Compounds
N,N’-Bis(1H-tetrazol-5-yl)amine: Similar structure but with an amine group instead of a urea backbone.
1,3-Bis(1H-tetrazol-5-yl)triazene: Contains a triazene group instead of a urea backbone.
2,4,6-Tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: A triazine-based compound with multiple tetrazole rings.
Uniqueness: N,N’-Bis(1H-tetrazol-5-yl)urea stands out due to its urea backbone, which imparts unique chemical properties and reactivity. Its high nitrogen content and stability make it a valuable compound in various applications, particularly in the field of energetic materials.
Properties
CAS No. |
82473-60-7 |
|---|---|
Molecular Formula |
C3H4N10O |
Molecular Weight |
196.13 g/mol |
IUPAC Name |
1,3-bis(2H-tetrazol-5-yl)urea |
InChI |
InChI=1S/C3H4N10O/c14-3(4-1-6-10-11-7-1)5-2-8-12-13-9-2/h(H4,4,5,6,7,8,9,10,11,12,13,14) |
InChI Key |
YWFFSAPMRZALFV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)NC(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


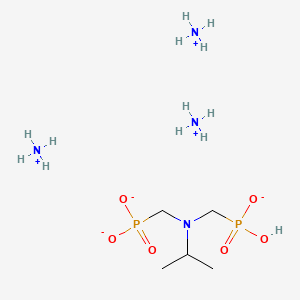



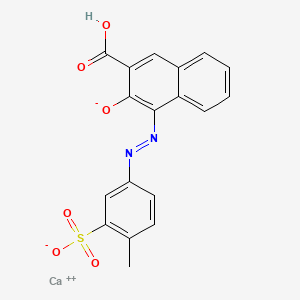
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
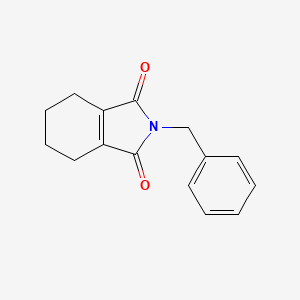
![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
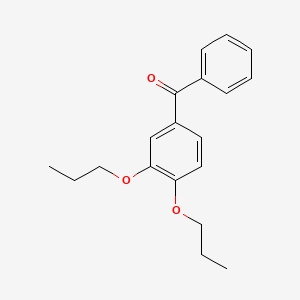
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
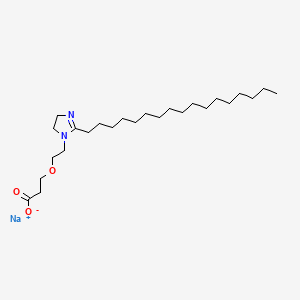

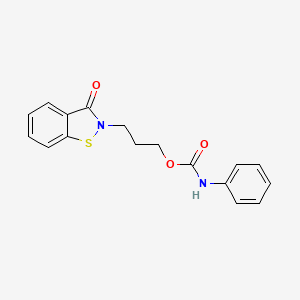
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
